molecular formula C17H21N3O4S B3624447 1-[4-(ethylsulfamoyl)phenyl]-3-(2-methoxy-5-methylphenyl)urea

1-[4-(ethylsulfamoyl)phenyl]-3-(2-methoxy-5-methylphenyl)urea

Cat. No.: B3624447
M. Wt: 363.4 g/mol
InChI Key: AVDDQCPAFPZYOW-UHFFFAOYSA-N
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Description

1-[4-(ethylsulfamoyl)phenyl]-3-(2-methoxy-5-methylphenyl)urea is a synthetic organic compound with a complex structure It is characterized by the presence of an ethylsulfamoyl group attached to a phenyl ring, and a methoxy-methylphenyl group attached to a urea moiety

Preparation Methods

The synthesis of 1-[4-(ethylsulfamoyl)phenyl]-3-(2-methoxy-5-methylphenyl)urea typically involves multiple steps. One common synthetic route includes the reaction of 4-(ethylsulfamoyl)aniline with 2-methoxy-5-methylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and may require the use of a catalyst or base to facilitate the formation of the urea linkage .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

1-[4-(ethylsulfamoyl)phenyl]-3-(2-methoxy-5-methylphenyl)urea can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-[4-(ethylsulfamoyl)phenyl]-3-(2-methoxy-5-methylphenyl)urea has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(ethylsulfamoyl)phenyl]-3-(2-methoxy-5-methylphenyl)urea involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-[4-(ethylsulfamoyl)phenyl]-3-(2-methoxy-5-methylphenyl)urea can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

IUPAC Name

1-[4-(ethylsulfamoyl)phenyl]-3-(2-methoxy-5-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-4-18-25(22,23)14-8-6-13(7-9-14)19-17(21)20-15-11-12(2)5-10-16(15)24-3/h5-11,18H,4H2,1-3H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDDQCPAFPZYOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24790616
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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